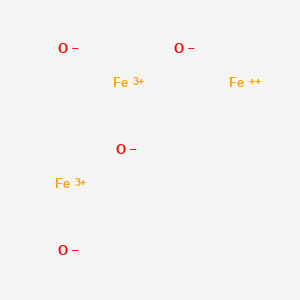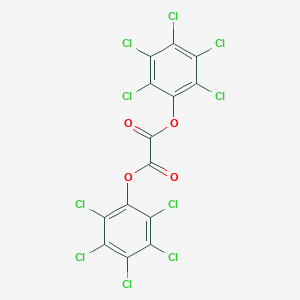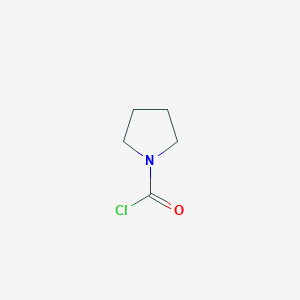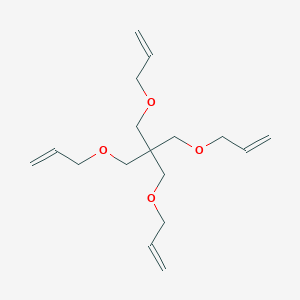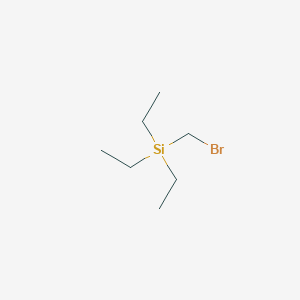
Silane, (bromomethyl)triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (bromomethyl)triethyl-, also known as bromomethyltriethylsilane, is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is soluble in organic solvents and reacts with water to form hydrobromic acid. This compound is commonly used as a reagent in organic synthesis, and it has been the subject of extensive research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of silane, (bromomethyl)triethyl-, is related to its reactivity towards nucleophiles. When exposed to a nucleophile, such as a hydroxide ion, the bromomethyl group can be displaced, leading to the formation of a new chemical bond. This reactivity makes silane, (bromomethyl)triethyl-, a useful reagent for organic synthesis, where it can be used to introduce a bromomethyl group into a molecule.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of silane, (bromomethyl)triethyl-. However, it is known that this compound can react with water to form hydrobromic acid, which is a strong acid that can be corrosive to skin and mucous membranes. Therefore, proper safety precautions should be taken when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of silane, (bromomethyl)triethyl-, is its reactivity towards nucleophiles. This makes it a useful reagent for organic synthesis, where it can be used to introduce a bromomethyl group into a molecule. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments.
One limitation of silane, (bromomethyl)triethyl-, is its reactivity towards water. This can make it difficult to handle and store, as it can react with atmospheric moisture to form hydrobromic acid. Additionally, this compound can be hazardous if not handled properly, due to its corrosive properties.
Zukünftige Richtungen
There are several potential future directions for research involving silane, (bromomethyl)triethyl-. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, this compound could be used as a precursor for the synthesis of new silicon-based materials with unique properties.
Another potential area of research is the investigation of the biochemical and physiological effects of silane, (bromomethyl)triethyl-. This could help to identify potential hazards associated with the use of this compound and inform the development of safety guidelines for its handling and storage.
Overall, silane, (bromomethyl)triethyl-, is a versatile and useful compound that has a wide range of applications in scientific research. With further research, this compound could have even more potential applications in fields such as materials science and organic synthesis.
Synthesemethoden
The synthesis of silane, (bromomethyl)triethyl-, can be achieved by reacting bromomethyl ethyl ether with triethylsilane in the presence of a Lewis acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the silicon atom in the triethylsilane molecule. The resulting product is a stable, colorless liquid that can be purified by distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Silane, (bromomethyl)triethyl-, has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, where it can be used to introduce a bromomethyl group into a molecule. This can be useful for creating new compounds with unique properties or for modifying existing molecules to improve their properties.
In addition to its use in organic synthesis, silane, (bromomethyl)triethyl-, has also been used in materials science research. It can be used as a precursor for the synthesis of silicon-based materials, such as silicones and polysilanes. These materials have a wide range of applications, including in electronics, coatings, and biomedical devices.
Eigenschaften
CAS-Nummer |
1112-53-4 |
|---|---|
Produktname |
Silane, (bromomethyl)triethyl- |
Molekularformel |
C7H17BrSi |
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
bromomethyl(triethyl)silane |
InChI |
InChI=1S/C7H17BrSi/c1-4-9(5-2,6-3)7-8/h4-7H2,1-3H3 |
InChI-Schlüssel |
GNNGICMZKPDEFW-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)CBr |
Kanonische SMILES |
CC[Si](CC)(CC)CBr |
Synonyme |
(Bromomethyl)triethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



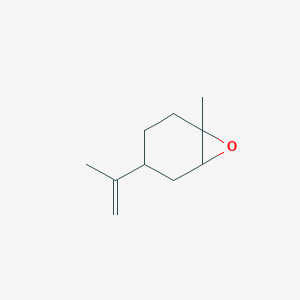
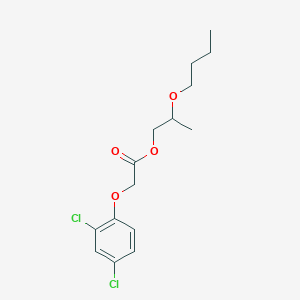
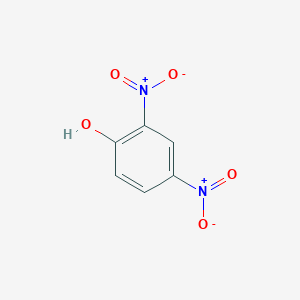
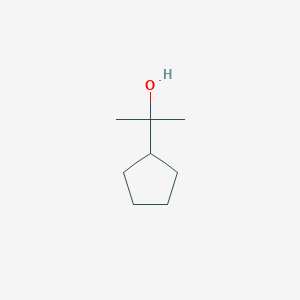
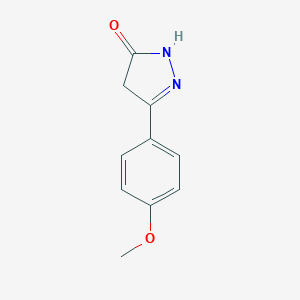
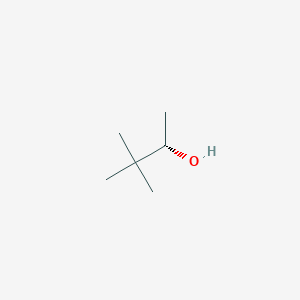
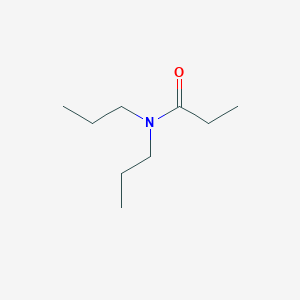
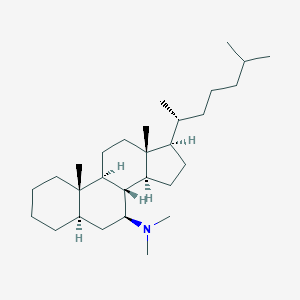
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)
